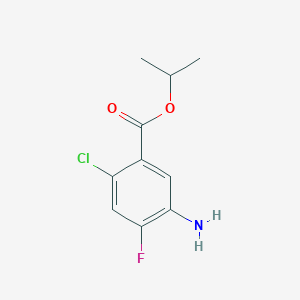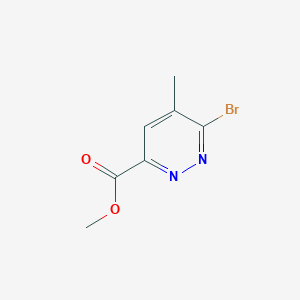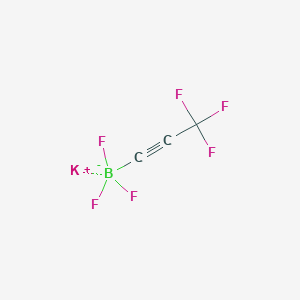
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene
Übersicht
Beschreibung
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene, also known as 4-CTFCB, is an organochlorine compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 125 °C (257 °F). It is a non-flammable and non-toxic substance and is generally considered to be of low environmental risk.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-chlorophenol in the presence of a dehydrating agent to form the intermediate 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol. This intermediate is then chlorinated using a chlorinating agent to yield the final product.
Starting Materials
2-chloro-1,1,2-trifluoroethanol, 4-chlorophenol, Dehydrating agent, Chlorinating agent
Reaction
Step 1: Mix 2-chloro-1,1,2-trifluoroethanol and 4-chlorophenol in a reaction vessel., Step 2: Add a dehydrating agent, such as thionyl chloride or phosphorus pentoxide, to the reaction mixture and heat to remove water. This will form the intermediate 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol., Step 3: Cool the reaction mixture and add a chlorinating agent, such as chlorine gas or sulfuryl chloride, to the reaction mixture. This will chlorinate the intermediate to yield the final product, 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene., Step 4: Purify the product by recrystallization or column chromatography.
Wirkmechanismus
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene acts as a catalyst in the reactions it is used in. It is believed to act by forming a complex with the reactants, which then undergoes a reaction that yields the desired product. The exact mechanism of action is not yet fully understood, however.
Biochemische Und Physiologische Effekte
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene has not been found to have any adverse effects on human health. It is not considered to be a carcinogen or a mutagen and is not believed to be toxic to humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in laboratory experiments is its non-toxicity and low environmental risk. It is also relatively easy to synthesize and is available at a reasonable cost. However, it is not as reactive as some other organochlorine compounds and is not suitable for some reactions.
Zukünftige Richtungen
Some potential future directions for research on 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene include:
• Investigating the mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in more detail.
• Developing new synthetic methods for the production of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
• Investigating the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene as a catalyst in other types of reactions.
• Developing new applications for 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene in scientific research.
• Developing new methods for the extraction of natural products using 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
• Investigating the environmental impact of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used as a solvent in the extraction of natural products, such as essential oils, and in the production of perfumes.
Eigenschaften
IUPAC Name |
1-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNCZHLUYGVKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)Cl)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229450 | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene | |
CAS RN |
456-65-5 | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)


![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)

![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)





![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

